N-(4-chlorophenyl)-2,5-dimethylbenzamide
Description
N-(4-Chlorophenyl)-2,5-dimethylbenzamide (CAS: 701225-24-3, molecular formula: C₁₅H₁₄ClNO) is a benzamide derivative featuring a 4-chlorophenyl group attached to an amide nitrogen and two methyl substituents at the 2- and 5-positions of the benzamide ring . This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-4-11(2)14(9-10)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBKURBLLGWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,5-dimethylbenzamide typically involves the reaction of 4-chloroaniline with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-2,5-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Benzamides
A key structural variable in benzamide derivatives is the halogen substituent on the phenyl ring. Evidence from inhibitory studies against monoacylglycerol lipase (MGL) reveals that the size of the halogen (e.g., F, Cl, Br, I) has minimal impact on potency. For example:
- N-(4-Fluorophenyl)maleimide : IC₅₀ = 5.18 µM
- N-(4-Chlorophenyl)maleimide : IC₅₀ = 7.24 µM
- N-(4-Bromophenyl)maleimide : IC₅₀ = 4.37 µM
- N-(4-Iodophenyl)maleimide : IC₅₀ = 4.34 µM
Despite differences in halogen size and electronegativity, all compounds exhibited comparable inhibitory activity, suggesting steric and electronic effects are secondary to other structural features .
Positional Isomerism and Substituent Effects
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): This analog replaces the 5-methyl group with a methoxy substituent at position 2.
- N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide (): Incorporates nitro and methoxy groups, increasing polarity and hydrogen-bonding capacity. Such modifications could enhance antioxidant or chelating properties but reduce lipophilicity.
- 4-Chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide (): The addition of a thiourea moiety introduces sulfur-based reactivity, enabling metal coordination or radical scavenging.
Table 1: Substituent Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
